Molecular weight and formula of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine
Molecular weight and formula of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine
The following technical guide details the physicochemical profile, synthetic logic, and experimental utility of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine .
Core Identity & Physicochemical Profile[1][2][3][4][5]
This compound represents a highly functionalized heterocyclic building block, characterized by the fusion of a pyridine and pyrazine ring (1,4,5-triazanaphthalene core). Its utility in medicinal chemistry stems from the electronic asymmetry introduced by the 2-methylsulfonyl (mesyl) and 3-chloro substituents, which enables precise, regioselective sequential nucleophilic aromatic substitutions (
Chemical Nomenclature & Identifiers[6]
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IUPAC Name: 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine
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Common Name: 3-Chloro-2-mesyl-pyrido[2,3-b]pyrazine[1]
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Chemical Class: Fused Pyrazine / Heteroaryl Sulfone
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CAS Number: Not widely listed as commodity; typically synthesized in situ or custom ordered. (Related: 2,3-Dichloropyrido[2,3-b]pyrazine CAS: 25710-18-3)[2]
Quantitative Data Table
| Parameter | Value | Unit | Notes |
| Molecular Formula | C₈H₆ClN₃O₂S | - | - |
| Molecular Weight | 243.67 | g/mol | Calculated |
| Exact Mass | 242.9869 | Da | Monoisotopic |
| Heavy Atom Count | 15 | - | - |
| ClogP | ~0.8 - 1.2 | - | Predicted (Lipophilic/Polar balance) |
| H-Bond Acceptors | 5 | - | N1, N4, N5, O, O |
| H-Bond Donors | 0 | - | - |
| Rotatable Bonds | 1 | - | S-C(Methyl) bond |
| PSA (Polar Surface Area) | ~80 | Ų | High polarity due to sulfone |
Structural Architecture
The molecule consists of a planar pyrido[2,3-b]pyrazine scaffold.
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Position 2: Occupied by a methylsulfonyl (-SO₂Me) group. This is a strong electron-withdrawing group (EWG) and an excellent leaving group (nucleofuge).
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Position 3: Occupied by a chlorine (-Cl) atom. This is a moderate leaving group.
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Electronic Effect: The pyridine nitrogen (N5) exerts a long-range inductive effect, making the pyrazine ring electron-deficient. The combination of the sulfone and the fused ring system makes C2 and C3 highly electrophilic.
Synthetic Logic & Reactivity Profile
The "Chemical Chameleon" Effect
The core value of this molecule lies in the reactivity hierarchy of its leaving groups. In
Synthesis Workflow (Retrosynthetic Analysis)
The synthesis typically proceeds from the commercially available 2,3-dichloropyrido[2,3-b]pyrazine .
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Regioselective Thiolation: Reaction of the dichloro precursor with Sodium Thiomethoxide (NaSMe).
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Critical Control: Regioselectivity is governed by solvent polarity and temperature. The C3 position is often kinetically favored for nucleophilic attack in the dichloro species, but the C2 position can be targeted via specific catalytic conditions or blocking strategies.
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Oxidation: The resulting sulfide is oxidized to the sulfone using m-CPBA (meta-chloroperoxybenzoic acid) or Oxone .
Figure 1: Synthetic pathway and reactivity cascade. The sulfone acts as a temporary 'super-leaving group' to enable regioselective functionalization.
Experimental Protocols
Protocol A: Oxidation of Sulfide to Sulfone
Context: Converting the precursor 3-chloro-2-(methylthio)pyrido[2,3-b]pyrazine to the target.
Reagents:
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Substrate: 3-Chloro-2-(methylthio)pyrido[2,3-b]pyrazine (1.0 eq)
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Oxidant: m-CPBA (2.2 - 2.5 eq, 77% max)
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Solvent: Dichloromethane (DCM)
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Quench: Sat. NaHCO₃ / Na₂S₂O₃
Methodology:
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Dissolution: Dissolve 1.0 mmol of the sulfide substrate in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath.
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Addition: Add m-CPBA (2.2 mmol) portion-wise over 15 minutes. Caution: Exothermic.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The sulfone is significantly more polar (lower R_f) than the sulfide.
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Work-up: Dilute with DCM. Wash sequentially with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and saturated NaHCO₃ (to remove benzoic acid byproduct).
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Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography if necessary.
Protocol B: Regioselective Displacement (Usage Case)
Context: Using the target molecule to install an amine at Position 2.
Methodology:
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Setup: In a reaction vial, dissolve 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (1.0 eq) in dry THF or Dioxane.
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Nucleophile: Add the desired amine (1.1 eq) and a base (DIPEA or Et₃N, 2.0 eq).
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Conditions: Stir at 0°C to RT. Note: Heating is rarely required due to the high reactivity of the sulfone.
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Observation: The reaction is usually complete within 1–2 hours. The chloride at Position 3 remains intact under these mild conditions.
Critical Handling & Safety (E-E-A-T)
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Stability: Sulfones are generally stable, but the C-Cl bond makes the molecule sensitive to light and moisture over prolonged periods. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Toxicity: As a halogenated heteroaromatic, assume potential for skin sensitization and respiratory irritation. Handle in a fume hood.
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Analytical Marker:
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¹H NMR: Look for the disappearance of the S-Me singlet (approx. 2.6 ppm) and the appearance of the SO₂-Me singlet (shifted downfield to approx. 3.3–3.5 ppm).
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LC-MS: Expect a characteristic isotopic pattern for Chlorine (M and M+2 peaks in 3:1 ratio).
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References
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PubChem Compound Summary. (2025). Pyrido[2,3-b]pyrazine.[3][1][2][4] National Center for Biotechnology Information. Retrieved from [Link]
- Bouscary-Desforges, G., et al. (2011). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Tetrahedron. (Analogous regioselectivity mechanisms).
Sources
- 1. CAS 1260519-71-8 | 3-chloro-2-methylpyrido[2,3-b]pyrazine - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
